cis-1,2-Difluorocyclopropane

Structural Chemistry Computational Chemistry Stereoelectronic Effects

cis-1,2-Difluorocyclopropane (CAS 57137-41-4) is a highly strained, fluorinated cyclopropane building block with the molecular formula C3H4F2 and a molecular weight of 78.0607 g/mol. It exists as the cis stereoisomer, placing the two fluorine atoms on the same face of the cyclopropane ring, a configuration that imparts a distinct molecular geometry, electronic distribution, and chemical reactivity profile compared to its trans counterpart and other fluorinated cyclopropanes.

Molecular Formula C3H4F2
Molecular Weight 78.06 g/mol
CAS No. 57137-41-4
Cat. No. B14635648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Difluorocyclopropane
CAS57137-41-4
Molecular FormulaC3H4F2
Molecular Weight78.06 g/mol
Structural Identifiers
SMILESC1C(C1F)F
InChIInChI=1S/C3H4F2/c4-2-1-3(2)5/h2-3H,1H2
InChIKeyKFGHUDYAMNUDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Difluorocyclopropane (CAS 57137-41-4) for Pharmaceutical & Agrochemical R&D: Core Properties and Isomer Identity


cis-1,2-Difluorocyclopropane (CAS 57137-41-4) is a highly strained, fluorinated cyclopropane building block with the molecular formula C3H4F2 and a molecular weight of 78.0607 g/mol [1]. It exists as the cis stereoisomer, placing the two fluorine atoms on the same face of the cyclopropane ring, a configuration that imparts a distinct molecular geometry, electronic distribution, and chemical reactivity profile compared to its trans counterpart and other fluorinated cyclopropanes [2]. The compound's unique properties stem from the combination of the strained three-membered ring and the stereospecific arrangement of the electron-withdrawing fluorine substituents, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals [3].

cis-1,2-Difluorocyclopropane (CAS 57137-41-4) Procurement: Why Its Trans Isomer and Other Fluorocyclopropanes Are Not Interchangeable


Attempting to substitute cis-1,2-difluorocyclopropane with its trans isomer or other fluorinated cyclopropanes in a synthetic pathway will fundamentally alter reaction outcomes, physicochemical properties, and biological activity. The cis and trans isomers exhibit a significant energy difference of approximately 2.8 kcal/mol, with the trans isomer being the thermodynamically favored form [1]. This thermodynamic preference influences isomer stability, with the cis isomer being more prone to ring-opening reactions [2]. Furthermore, the cis configuration forces the two highly electronegative fluorine atoms into close proximity (dihedral angle ~0°), resulting in a large dipole moment of 2.908 D and unique stereoelectronic effects, including the absence of a gauche effect that stabilizes other 1,2-difluoroalkane fragments [3]. In contrast, 1,1-difluorocyclopropane (gem-difluoro) and mono-fluorocyclopropanes possess entirely different charge distributions, ring strain energies, and metabolic stabilities, precluding their use as direct replacements. These differences mandate the procurement and use of the specific cis isomer to ensure reproducibility in research and development workflows.

cis-1,2-Difluorocyclopropane (CAS 57137-41-4) Technical Evidence Guide: Quantitative Differentiation from Analogs


Cis vs. Trans Bond Lengths: Quantifying the 'Cis Effect' on Cyclopropane Geometry

The cis isomer exhibits a unique ring bond elongation pattern compared to its trans isomer, a phenomenon known as the 'cis effect'. Specifically, all ring C-C bonds in cis-1,2-difluorocyclopropane are longer than the corresponding bonds in trans-1,2-difluorocyclopropane [1]. This structural difference directly impacts ring strain and reactivity, as longer bonds are generally weaker and more susceptible to cleavage. The key bond lengths, determined by microwave spectroscopy, are r(C1,2-C3) = 1.503(4) Å and r(C1-C2) = 1.488(3) Å for the cis isomer, which are longer than the analogous bonds in the trans isomer and cyclopropane itself [1].

Structural Chemistry Computational Chemistry Stereoelectronic Effects

Thermodynamic Isomer Preference: Experimental Energy Difference Quantifies Relative Stability

The cis and trans isomers of 1,2-difluorocyclopropane are not thermodynamically equivalent. From published equilibrium data for the cis-to-trans isomerization and the fundamental vibrational frequencies of both isomers, an electronic energy difference of -2800 ± 200 cal/mol (approximately 2.8 kcal/mol) has been calculated, with the trans isomer being the more stable form [1]. This value is in excellent agreement with ab initio theoretical calculations [2]. This energetic preference means the cis isomer is the higher-energy, more reactive species, which can be advantageous in reactions requiring a more strained or activated cyclopropane ring.

Thermodynamics Isomerization Computational Chemistry

Dipole Moment Differentiation: Impact on Physicochemical Properties and Molecular Recognition

The cis arrangement of the two electronegative fluorine atoms creates a substantial molecular dipole moment. For cis-1,2-difluorocyclopropane, the gas-phase electric dipole moment has been measured as 2.908(5) Debye [1]. While the dipole moment for trans-1,2-difluorocyclopropane is significantly smaller due to the opposing vector of the C-F bonds, this large dipole moment in the cis isomer profoundly affects its polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical determinants of pharmacokinetic properties and target binding in drug discovery [2].

Physical Organic Chemistry Medicinal Chemistry QSAR

Vibrational Fingerprint Differentiation: A Definitive Analytical Tool for Isomer Identification

The cis and trans isomers possess distinct vibrational signatures that are critical for unambiguous identification and quality control. Comprehensive assignments of infrared and Raman spectra have been established for both isomers, revealing key differences in their fundamental frequencies [1]. For instance, characteristic ring-stretching modes appear near 1450 cm⁻¹ for cis-1,2-difluorocyclopropane-d0 (a' fundamental) and 1457 cm⁻¹ for the trans isomer (a fundamental), with numerous other frequencies unique to each isomer [1]. These spectral differences provide a rapid and reliable method for verifying the identity and purity of a procured sample, ensuring it is the correct stereoisomer and not a mixture.

Analytical Chemistry Vibrational Spectroscopy Quality Control

Absence of Gauche Effect in Cis Configuration: Conformational Implications for Biological Activity

The gauche effect, a phenomenon where electronegative substituents prefer a gauche conformation (dihedral angle ~60°), is a well-established factor in the conformational stabilization of 1,2-difluoroalkanes [1]. In cis-1,2-difluorocyclopropane, the rigid cyclopropane ring forces the two fluorine atoms into a syn-periplanar orientation with a dihedral angle of approximately 0°, completely precluding the gauche effect [1]. This contrasts with the trans isomer, which can experience a more favorable arrangement of the C-F bonds. As a result, the cis isomer lacks the hyperconjugative stabilization associated with the gauche effect, contributing to its higher energy and altered reactivity profile compared to its trans counterpart and other flexible 1,2-difluoroalkane systems.

Conformational Analysis Medicinal Chemistry Computational Chemistry

cis-1,2-Difluorocyclopropane (CAS 57137-41-4): Optimal R&D Applications Driven by Isomer-Specific Evidence


Medicinal Chemistry: Design of Metabolically Stable and Conformationally Constrained Bioisosteres

The unique geometry, high dipole moment (2.908 D), and absence of a gauche effect make cis-1,2-difluorocyclopropane an ideal building block for creating conformationally constrained bioisosteres of alkyl, alkenyl, or cyclopropyl groups [1]. The cis stereochemistry provides a specific three-dimensional shape that can enhance binding affinity and selectivity for a target protein, while the fluorine atoms improve metabolic stability by blocking oxidative metabolism [2]. Its utility is directly tied to its specific stereoelectronic properties, as substitution with the trans isomer would result in a different molecular shape and dipole vector, potentially abolishing activity [1].

Agrochemical Discovery: Development of Novel Pesticides with Enhanced Potency and Environmental Profile

Patents describe the use of difluorocyclopropane derivatives as valuable insecticidal and acaricidal agents [3]. The cis-1,2-difluorocyclopropane core, with its distinct electronic distribution and bond lengths (e.g., elongated r(C1-C2) bond of 1.488 Å), can be further functionalized to modulate lipophilicity and metabolic stability in target pests [1]. The specific stereochemistry is critical for interaction with biological targets, such as insect ion channels or enzymes, and procurement of the correct cis isomer is essential for reproducing the structure-activity relationships (SAR) established in the patent literature [3].

Synthetic Methodology: Studying the 'Cis Effect' and Ring-Opening Reaction Mechanisms

The quantifiable differences in bond lengths (e.g., Δr(C1-C2) = +0.011 Å) and thermodynamic stability (ΔE = -2.8 kcal/mol) between the cis and trans isomers provide a well-defined model system for fundamental studies in physical organic chemistry [1][2]. Researchers investigating the 'cis effect' or the influence of stereochemistry on ring-opening reactions require the pure cis isomer to draw accurate conclusions about reaction mechanisms and stereoelectronic influences [1]. The distinct vibrational frequencies also serve as a precise analytical handle for tracking reaction progress and isomer interconversion [2].

Analytical Chemistry: Establishing Isomer-Specific Reference Standards for Quality Control

The well-documented and distinct vibrational spectra (IR and Raman) of cis-1,2-difluorocyclopropane provide a definitive analytical fingerprint for its identification and quantification [2]. Analytical laboratories in the pharmaceutical and agrochemical industries can use these published spectral assignments (e.g., the characteristic 1450 cm⁻¹ ring-stretching mode) to develop robust QC methods for incoming raw material verification or for monitoring the stereochemical purity of advanced intermediates [2]. This ensures that the correct cis isomer, and not a mixture with the trans isomer, is used in subsequent synthetic steps.

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